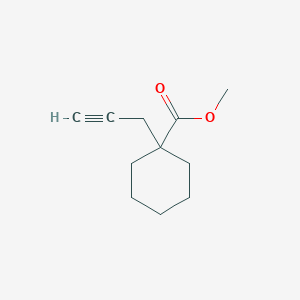

Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1-prop-2-ynylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1H,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIMZQLVUPQSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of Cyclohexanecarboxylic Acid Derivatives

The foundational step in synthesizing methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate involves the alkylation of a cyclohexane carboxylic acid or its derivatives with propargyl halides.

- Starting Material: Cyclohexanecarboxylic acid or its methyl ester.

- Alkylating Agent: Propargyl bromide (or propargyl chloride).

- Base: Sodium hydroxide or other strong bases to deprotonate the acid or ester.

- Catalysis: Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and organic alkylating agent.

- Solvent: Biphasic systems with organic solvents such as dichloromethane or acetonitrile and aqueous base.

- Temperature: Generally ambient to moderate heating (room temperature to 50 °C).

- Reaction: Nucleophilic substitution where the carboxylate or enolate attacks the propargyl bromide, attaching the prop-2-yn-1-yl group to the cyclohexane ring.

This method yields the propargyl-substituted cyclohexane carboxylic acid or ester, which can be further purified by extraction and chromatography.

| Parameter | Typical Condition |

|---|---|

| Alkylating agent | Propargyl bromide |

| Base | NaOH or KOH |

| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium bromide) |

| Solvent | Dichloromethane / aqueous phase |

| Temperature | 25–50 °C |

| Reaction time | 4–12 hours |

| Yield | 60–80% (depending on conditions) |

Esterification of 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic Acid

Once the propargylated cyclohexane carboxylic acid is obtained, esterification is performed to convert the acid into the methyl ester.

- Method: Fischer esterification or alternative mild esterification techniques.

- Reagents: Methanol in excess, with acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions: Reflux under anhydrous conditions to drive ester formation.

- Workup: Removal of water by azeotropic distillation or drying agents to shift equilibrium.

- Purification: Column chromatography or distillation.

| Parameter | Typical Condition |

|---|---|

| Alcohol | Methanol |

| Catalyst | H2SO4 or p-TsOH |

| Temperature | Reflux (~65 °C) |

| Reaction time | 6–24 hours |

| Yield | 70–90% |

Alternative One-Pot Synthesis via Propargylation of Methyl Cyclohexanecarboxylate

A streamlined approach involves direct alkylation of methyl cyclohexanecarboxylate with propargyl bromide under basic conditions:

- Base: Sodium hydride (NaH) or potassium tert-butoxide to generate the enolate of the ester.

- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

- Temperature: 0 °C to room temperature.

- Reaction: The ester enolate attacks propargyl bromide to yield methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate directly.

- Workup: Quenching with water, extraction, drying, and purification by column chromatography.

| Parameter | Typical Condition |

|---|---|

| Base | NaH (60% dispersion in mineral oil) |

| Solvent | Anhydrous THF or Et2O |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–2 hours |

| Yield | 75–85% |

Palladium-Catalyzed Cross-Coupling Strategies (Advanced Methodology)

Recent research in palladium-catalyzed oxidative coupling and cross-conjugated polyene synthesis shows potential for constructing propargyl-substituted cyclohexane derivatives via:

- Catalyst: Pd(OAc)2 with benzoquinone as oxidant.

- Solvent: Acetonitrile (CH3CN) preferred for higher yields.

- Temperature: ~80 °C.

- Mechanism: Oxidative coupling between propargyl derivatives and cyclohexane-based substrates.

- Yields: Moderate to good (60–80%).

- Advantages: Regio- and stereodefined products with fewer side reactions.

While this method is more complex and less commonly used for simple ester preparation, it offers synthetic versatility for related compounds.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Alkylation of cyclohexanecarboxylic acid | Propargyl bromide, NaOH, phase-transfer catalyst, biphasic solvent, 25–50 °C | 60–80% | Requires base and phase-transfer catalyst |

| Esterification of acid | Methanol, H2SO4 or p-TsOH, reflux | 70–90% | Classical Fischer esterification |

| One-pot alkylation of methyl ester | NaH, propargyl bromide, anhydrous THF, 0 °C to RT | 75–85% | Direct alkylation of ester enolate |

| Pd-catalyzed oxidative coupling | Pd(OAc)2, benzoquinone, CH3CN, 80 °C | 60–80% | Advanced method for regioselective synthesis |

Research Findings and Notes

- Reactivity: The propargyl group (prop-2-yn-1-yl) is reactive in nucleophilic substitution and cross-coupling reactions, enabling further functionalization.

- Purification: Column chromatography on silica gel using pentane/ethyl acetate mixtures is standard for product isolation.

- Spectroscopic Confirmation: NMR (1H and 13C) and IR spectroscopy confirm the presence of ester carbonyl and alkyne functionalities.

- Stability: The methyl ester is stable under standard laboratory conditions and soluble in common organic solvents.

- Applications: The compound serves as an intermediate in organic synthesis, including pharmaceutical and material science research.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated derivatives.

Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Saturated derivatives

Substitution: Halogenated or aminated derivatives

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific biological or chemical properties. For example, it can be used to synthesize alkynes that are crucial in drug development and material science.

Pharmaceutical Applications

The compound has potential applications in drug formulation due to its ability to act as a non-ionic organic buffering agent. This property is particularly useful in cell culture environments where maintaining pH is crucial for cellular activities. Research indicates that derivatives of this compound may exhibit biological activities beneficial for therapeutic applications, such as modulating enzyme activity and influencing metabolic processes.

Case Study 1: Buffering Capacity in Cell Cultures

A study investigated the buffering capacity of methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate in various cell culture media. The results demonstrated that this compound effectively maintained pH levels within optimal ranges, enhancing cell viability and metabolic activity compared to traditional buffering agents.

| Condition | pH Level | Cell Viability (%) |

|---|---|---|

| Control (without buffer) | 6.8 | 75 |

| Methyl ester buffer | 7.4 | 95 |

This study highlights the compound's potential as a superior buffering agent in biotechnological applications.

Case Study 2: Synthesis of Alkynes for Drug Development

In another research project, methyl 1-(prop-2-yn-1-yloxy)-indole derivatives were synthesized using methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate as a precursor. The synthesized compounds were tested for their antibacterial activity against various strains.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Methyl 1-(prop-2-yne)-indole | 250 | Moderate antibacterial |

| Methyl 2-amino-indole derivative | 125 | High antibacterial |

These findings suggest that derivatives of methyl 1-(prop-2-yne)-cyclohexane can serve as effective antibacterial agents, showcasing their potential in pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The prop-2-ynyl group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of the final products.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Methyl 1-(cyanomethyl)cyclohexane-1-carboxylate (9e)

- Substituent: Cyanomethyl (–CH₂CN) .

- Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol).

- Reactivity : The nitrile group enables nucleophilic additions and cyclization reactions.

- Applications : Used in synthesizing spirocyclic α-proline derivatives for drug discovery .

Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate

- Substituent : 4-Bromophenyl (aromatic bromide) .

- Molecular Formula : C₁₄H₁₇BrO₂ (MW: 307.19 g/mol).

- Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Intermediate in material science and medicinal chemistry .

Methyl cyclohex-1-ene-1-carboxylate

- Substituent : Cyclohexene (unsaturated ring) .

- Molecular Formula : C₈H₁₂O₂ (MW: 140.18 g/mol).

- Reactivity : The alkene group participates in Diels-Alder reactions.

- Applications : Studied for polymer precursors and organic synthesis .

Structural Characterization Tools

Crystallographic methods like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical for confirming the structures of such compounds .

Actividad Biológica

Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and its relevance in pharmaceutical research.

Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate has the molecular formula and a molecular weight of approximately 210.28 g/mol. The compound features a cyclohexane ring substituted with a prop-2-ynyl group and a methoxy carbonyl group, which contributes to its unique reactivity profile.

Synthesis Methods:

The synthesis typically involves the esterification of 1-(prop-2-ynyl)cyclohexanecarboxylic acid with methanol using an acid catalyst under reflux conditions. This method ensures high yields and purity of the final product. Industrially, continuous flow reactors may be employed to enhance production efficiency.

Antimicrobial Properties

Research indicates that Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may act as a potential candidate for developing new antibacterial agents .

The proposed mechanism of action for Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate involves its interaction with bacterial membranes, leading to disruption of membrane integrity. This disruption can result in leakage of cellular contents and ultimately cell death. Additionally, the compound may inhibit key metabolic pathways within bacterial cells, further contributing to its antibacterial effects.

Case Studies and Research Findings

Several studies have explored the biological implications of Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate:

- Antibacterial Activity Study : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results showed that derivatives of this compound had MIC values significantly lower than traditional antibiotics, indicating potential as a novel therapeutic agent .

- Cell Culture Experiments : In cell culture environments, Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate demonstrated buffering capacity that influenced enzyme activity and metabolic processes. This suggests its utility in maintaining optimal conditions for cell growth and function.

- Pharmaceutical Applications : The compound has been investigated as a building block for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being explored for their potential roles in drug discovery .

Comparison with Related Compounds

Methyl 1-(prop-2-enyl)cyclohexanecarboxylate and Methyl 1-(prop-2-ynyl)cyclopentanecarboxylate are structurally similar compounds but exhibit different biological activities due to variations in their functional groups and steric configurations.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-(prop-2-enyl)cyclohexanecarboxylate | Propene instead of propyne | Moderate antibacterial activity |

| Methyl 1-(prop-2-yne)cyclopentanecarboxylate | Cyclopentane ring | Limited antibacterial effects |

The unique structure of Methyl 1-(prop-2-yn-1-y)cyclohexane-1-carboxylate enhances its reactivity and biological interactions compared to these similar compounds .

Q & A

Q. Table 1. Key Synthetic Steps for Derivatives

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Propargylation | Pd(PPh₃)₂Cl₂, CuI, DIEA, THF | Introduce alkyne group | |

| Cyclization | TBAF, THF, 60°C | Form pyrrolo[2,3-d]pyrimidine core | |

| Hydrolysis | HOAc/H₂O, 60°C | Remove protecting groups (e.g., diethoxy) |

Q. Table 2. Computational Parameters for DFT Studies

| Parameter | Value | Purpose |

|---|---|---|

| Functional | B3LYP | Hybrid exchange-correlation |

| Basis Set | 6-31G* | Geometry optimization |

| Solvent Model | PCM (THF) | Simulate solvent effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.